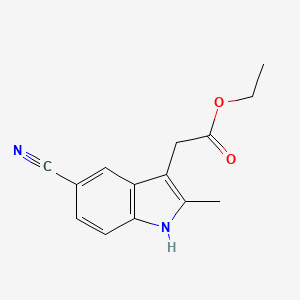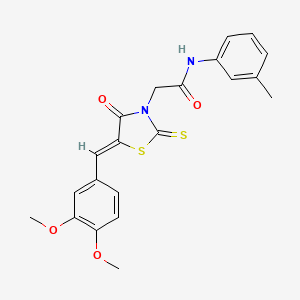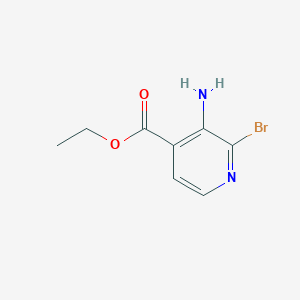
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex chemical compound often utilized in various scientific fields. Its structure comprises several functional groups, giving it versatile chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide can be achieved through multiple steps involving key intermediate compounds:
Preparation of the Intermediate: One common method involves the initial reaction of 1H-pyrazole with bromoethylamine, yielding an intermediate product.
Condensation: This intermediate can be condensed with 1-(4-aminophenyl)sulfonyl-piperazine in the presence of a coupling agent like carbodiimide, forming the final product.
Industrial Production Methods
Industrially, the process is scaled up by optimizing the reaction conditions such as temperature, solvent use, and purification steps. High-performance liquid chromatography (HPLC) is often employed for purification due to its high efficiency in separating components.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide undergoes various reactions including:
Oxidation: It can be oxidized using agents like hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using sodium borohydride, converting specific functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions with various nucleophiles leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Nucleophiles like sodium methoxide, solvents such as dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products depend on the reaction conditions but often include sulfone derivatives.
Reduction: Yields products with reduced functional groups, maintaining the core structure.
Substitution: Diverse derivatives, each with unique chemical properties based on the substituent.
Scientific Research Applications
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide finds applications in various research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Used in studying enzyme interactions and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide exerts its effects through:
Molecular Targets: Often interacts with enzymes or receptors due to its structural components.
Pathways Involved: Binding to specific sites, altering enzyme activity or receptor behavior, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)phenyl)acetamide
N-(4-((4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Uniqueness
The presence of the sulfonyl and piperazine groups in N-(4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)phenyl)acetamide provides distinctive interaction profiles with biological targets compared to similar compounds. This uniqueness can translate to different biological activities and therapeutic potentials.
Hopefully, this gives you a detailed look into the fascinating world of this compound!
Properties
IUPAC Name |
N-[4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-15(23)19-16-3-5-17(6-4-16)26(24,25)22-13-10-20(11-14-22)9-12-21-8-2-7-18-21/h2-8H,9-14H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBYYNVHQMRHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(4-Methoxybenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2848143.png)

![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2848145.png)
![2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2848146.png)



![2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2848156.png)


![methyl 2-{[(E)-2-{5-cyano-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaen-10-yl}ethenyl]amino}benzoate](/img/structure/B2848161.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2848162.png)
